
(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic
acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

(4-((2-

Fluorophenyl)carbamoyl)phenyl)b

oronic acid

Cat. No.: B1387922 Get Quote

An In-Depth Technical Guide to (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Foreword
In the landscape of modern drug discovery and materials science, the strategic design of

molecular building blocks is paramount. Arylboronic acids, celebrated for their versatility in

carbon-carbon bond formation, represent a cornerstone of synthetic chemistry. This guide

focuses on a specific, highly functionalized member of this class: (4-((2-
Fluorophenyl)carbamoyl)phenyl)boronic acid. The presence of an ortho-fluorine atom on

one aromatic ring and a boronic acid on the other, bridged by a robust amide linker, imparts a

unique combination of reactivity, structural rigidity, and potential for directed interactions. This

document serves as a technical resource for researchers, providing a comprehensive overview

of its chemical properties, a robust framework for its synthesis and application, and critical

insights into its handling and characterization.

Molecular Profile and Physicochemical Properties
(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound

designed for use as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling

reactions. Its structure is predicated on a N-(2-fluorophenyl)-4-boronobenzamide framework.
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Identifiers and Core Properties
The fundamental properties of the molecule are summarized below. While extensive

experimental data for this specific molecule is not widely published, the provided data is based

on supplier information and computational predictions.

Property Value Source / Method

IUPAC Name

[4-[(2-

Fluorophenyl)carbamoyl]pheny

l]boronic acid

---

Synonyms
N-(2-Fluorophenyl)-4-

boronobenzamide
---

CAS Number 874288-06-9 [1][2]

Molecular Formula C₁₃H₁₁BFNO₃ [3]

Molecular Weight 259.05 g/mol Calculated

Physical Form
Typically an off-white to white

solid

Structural and Electronic Considerations
The molecule's utility is derived from its distinct structural features:

Boronic Acid Group (-B(OH)₂): This Lewis acidic functional group is the reactive center for

Suzuki-Miyaura cross-coupling.[4] In aqueous media, it exists in equilibrium between a

neutral, trigonal planar form and an anionic, tetrahedral boronate form. The pKa of this

equilibrium is critical to its reactivity. The introduction of fluorine substituents on the phenyl

ring generally enhances the Lewis acidity (lowers the pKa).[5][6]

Amide Linker (-CONH-): This linker provides a rigid connection between the two phenyl

rings, restricting conformational flexibility. The amide N-H and C=O groups are excellent

hydrogen bond donors and acceptors, respectively, which can be exploited for

supramolecular assembly or targeted binding in biological systems.
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Ortho-Fluorophenyl Group: The fluorine atom at the C2' position exerts a strong electron-

withdrawing inductive effect and a weaker electron-donating mesomeric effect. This

electronic perturbation can influence the reactivity of the amide and the overall electronic

nature of the molecule. Furthermore, the ortho position of the fluorine atom can influence the

rate of transmetalation in Suzuki-Miyaura coupling reactions.[7]

Solubility and Stability
Solubility: Phenylboronic acids generally exhibit moderate solubility in polar organic solvents

like THF, DMF, and alcohols, and low solubility in nonpolar hydrocarbon solvents and water.

[8] The presence of the polar amide group in the target molecule is expected to enhance

solubility in polar aprotic solvents.

Stability: Boronic acids are susceptible to two primary decomposition pathways:

Dehydration: Reversible trimerization to form a cyclic anhydride known as a boroxine. This

process is favored by heat and removal of water.

Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid with a

hydrogen atom. This degradation is often promoted by basic conditions, elevated

temperatures, and certain transition metals.[9]

For optimal shelf-life, the compound should be stored under anhydrous conditions in an inert

atmosphere.

Recommended Synthetic Workflow
While several synthetic routes are conceivable, the most direct and reliable approach involves

the amide coupling between commercially available 4-carboxyphenylboronic acid and 2-

fluoroaniline. This method is modular and avoids the potentially harsh conditions required for

late-stage borylation.

Diagram: Synthetic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b6358239
https://www.researchgate.net/publication/341979143_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents
https://pmc.ncbi.nlm.nih.gov/articles/PMC7309699/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Process

4-Carboxyphenylboronic acid

Amide Coupling
(e.g., EDC, HOBt, DIPEA in DMF)

2-Fluoroaniline

Aqueous Workup
& Extraction

Purification
(Recrystallization or Chromatography)

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Click to download full resolution via product page

Caption: Proposed synthesis of the title compound via amide coupling.

Step-by-Step Synthesis Protocol
This protocol describes a standard laboratory-scale synthesis using EDC (1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide) as the coupling agent.

Materials:

4-Carboxyphenylboronic acid (1.0 eq)
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2-Fluoroaniline (1.05 eq)

EDC·HCl (1.2 eq)

Hydroxybenzotriazole (HOBt) (1.2 eq)

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 4-

carboxyphenylboronic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at

room temperature until all solids dissolve.

Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes at room temperature

to activate the carboxylic acid.

Amide Formation: In a separate flask, dissolve 2-fluoroaniline (1.05 eq) in a minimal amount

of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction flask

dropwise at 0 °C (ice bath).

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-18

hours).

Workup:
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Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl.

Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purification:

The crude solid can be purified by recrystallization from an appropriate solvent system

(e.g., ethanol/water or ethyl acetate/hexanes).

Alternatively, for higher purity, perform flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes.

Characterization: Confirm the identity and purity of the final product using NMR, IR, and

mass spectrometry. Dry the final product under vacuum.

Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is as a

nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form

complex biaryl and heteroaryl structures.[4]

Diagram: Suzuki-Miyaura Catalytic Cycle
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Suzuki-Miyaura Catalytic Cycle
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Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling the title compound with a generic aryl

bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific

substrates.

Materials:

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (1.2 eq)
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Aryl or heteroaryl bromide (Ar-Br) (1.0 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), (4-((2-
Fluorophenyl)carbamoyl)phenyl)boronic acid (1.2 eq), the chosen base (e.g., K₂CO₃, 2.0

eq), and the palladium catalyst (0.03 eq).

Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon

or Nitrogen) three times.

Solvent Addition: Add the degassed solvent system via syringe.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the

reaction is complete, as monitored by TLC or LC-MS.

Workup:

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the mixture with water and then with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to afford

the desired biaryl product.

Expertise Insight: The choice of base is critical. Stronger bases like Cs₂CO₃ are often effective

for less reactive aryl chlorides, while K₂CO₃ or K₃PO₄ are standard for aryl bromides. The

ortho-fluoro substituent on the boronic acid partner can increase the rate of transmetalation,

potentially allowing for milder reaction conditions.[7] However, it can also introduce steric
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hindrance, which may necessitate the use of bulkier phosphine ligands (e.g., SPhos, XPhos)

instead of PPh₃ for challenging substrates.

Spectroscopic Characterization Profile
The following table summarizes the expected spectroscopic signatures for (4-((2-
Fluorophenyl)carbamoyl)phenyl)boronic acid, based on its structure and data from

analogous compounds.[10][11][12]

Technique
Expected Chemical Shift /
Frequency

Assignment

¹H NMR δ 10.0-10.5 (s, 1H) Amide N-H

δ 8.2-8.4 (m, 1H) Aromatic H ortho to F

δ 7.9-8.1 (d, 2H, J≈8 Hz) Aromatic H ortho to -B(OH)₂

δ 7.8-7.9 (d, 2H, J≈8 Hz) Aromatic H ortho to -CONH-

δ 7.1-7.3 (m, 3H)
Remaining aromatic H on

fluorophenyl ring

δ ~8.1 (s, 2H, broad)
Boronic acid OH (often

exchanges with D₂O)

¹³C NMR δ ~165 Amide C=O

δ 158-162 (d, ¹JCF≈245 Hz) Aromatic C-F

δ 115-140 Remaining aromatic C

¹⁹F NMR δ -110 to -125 Aromatic F (relative to CFCl₃)

IR (cm⁻¹) 3400-3200 (broad)
O-H stretch (boronic acid), N-H

stretch (amide)

~1660 C=O stretch (Amide I)

~1540 N-H bend (Amide II)

1380-1330 B-O stretch
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Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following

guidelines are based on best practices for handling arylboronic acids.

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

safety goggles. Work in a well-ventilated fume hood.[1]

Handling: Avoid inhalation of dust and contact with skin and eyes. Arylboronic acids are

generally considered irritants. Recent studies suggest some arylboronic acids may be

weakly mutagenic, warranting careful handling to minimize exposure.

Storage: To ensure long-term stability and prevent decomposition, the compound should be

stored tightly sealed in a cool, dry place (refrigeration at 2-8 °C is recommended) under an

inert atmosphere (e.g., Argon or Nitrogen).

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion
(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a strategically designed synthetic

intermediate with significant potential in the synthesis of pharmaceuticals and advanced

materials. Its defining features—a reactive boronic acid, a directing ortho-fluoro substituent,

and a rigidifying amide linker—provide chemists with a powerful tool for constructing complex

molecular architectures via Suzuki-Miyaura cross-coupling. This guide provides the

foundational knowledge and practical protocols necessary for researchers to effectively

incorporate this valuable reagent into their synthetic programs, enabling the next wave of

innovation in chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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